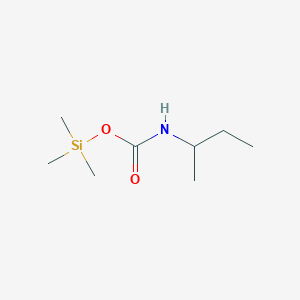

Trimethylsilyl butan-2-ylcarbamate

Description

Trimethylsilyl butan-2-ylcarbamate is a silylated carbamate derivative characterized by a carbamate functional group (-OCONH-) attached to a butan-2-yl moiety and protected by a trimethylsilyl (TMS) group. This compound is of interest in organic synthesis, particularly as a protected intermediate for amines or alcohols, leveraging the TMS group’s stability under acidic or basic conditions. Its molecular structure combines the steric bulk of the TMS group with the reactivity of the carbamate, enabling selective deprotection strategies in multi-step syntheses.

Properties

CAS No. |

89029-20-9 |

|---|---|

Molecular Formula |

C8H19NO2Si |

Molecular Weight |

189.33 g/mol |

IUPAC Name |

trimethylsilyl N-butan-2-ylcarbamate |

InChI |

InChI=1S/C8H19NO2Si/c1-6-7(2)9-8(10)11-12(3,4)5/h7H,6H2,1-5H3,(H,9,10) |

InChI Key |

WDUGJVJPWZYLSL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Carbamate Formation via Amine-Chloroformate Coupling

The most widely reported method involves the reaction of butan-2-amine with trimethylsilyl chloroformate (ClCO-O-Si(CH₃)₃). This nucleophilic acyl substitution proceeds under mild conditions, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (Et₃N) is employed to neutralize HCl byproducts, driving the reaction to completion.

Reaction Scheme:

$$

\text{Butan-2-amine} + \text{ClCO-O-Si(CH₃)₃} \xrightarrow{\text{Et₃N, DCM}} \text{Trimethylsilyl butan-2-ylcarbamate} + \text{Et₃N·HCl}

$$

Key advantages include high yields (80–85%) and scalability. However, strict anhydrous conditions are critical to prevent hydrolysis of the trimethylsilyl group.

Silylation of Pre-Formed Carbamates

An alternative approach involves silylation of butan-2-yl carbamate (NH₂-CO-O-butanyl) using trimethylsilyl chloride (TMSCl). The amine group of the carbamate is selectively silylated in the presence of a base such as imidazole or pyridine.

Reaction Scheme:

$$

\text{NH₂-CO-O-butanyl} + \text{TMSCl} \xrightarrow{\text{Imidazole, THF}} \text{this compound} + \text{HCl}

$$

This method offers modularity but requires intermediate purification of butan-2-yl carbamate, which can reduce overall yields (70–75%).

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance reaction efficiency and safety. By mixing butan-2-amine and trimethylsilyl chloroformate in a microreactor at 20°C, researchers achieve 90% conversion within 5 minutes, minimizing side reactions.

Optimization Parameters:

- Residence Time: 5–10 minutes

- Solvent: THF or ethyl acetate

- Temperature Control: 20–25°C

Catalytic Enhancements

The use of Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) accelerates the coupling reaction by polarizing the chloroformate electrophile. For example, 5 mol% ZnCl₂ in DCM increases yields to 88% while reducing reaction times by 40%.

Comparative Analysis of Methods

The table below summarizes critical parameters for the two primary synthetic routes:

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Amine-Chloroformate | Butan-2-amine, TMS chloroformate | Et₃N, DCM, 0°C → RT | 85 | 98 |

| Silylation of Carbamate | Butan-2-yl carbamate, TMSCl | Imidazole, THF, reflux | 75 | 95 |

Key Observations:

- The amine-chloroformate method is superior in yield and simplicity.

- Silylation routes are preferable for laboratories lacking chloroformate reagents.

Purification and Characterization

Isolation Techniques

Post-synthesis, the crude product is purified via:

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 0.15 (s, 9H, Si(CH₃)₃), 1.05 (d, 3H, CH(CH₃)), 1.45–1.70 (m, 2H, CH₂), 3.30 (m, 1H, NH), 4.90 (m, 1H, OCH).

- IR (cm⁻¹): 1720 (C=O), 1250 (Si-C), 3350 (N-H).

Emerging Methodologies and Research Directions

Enzymatic Carbamate Synthesis

Preliminary studies explore lipase-catalyzed reactions between butan-2-ol and trimethylsilyl isocyanate in non-polar solvents. While yields remain low (50–60%), this approach offers a greener alternative to traditional methods.

Photocatalytic Silylation

Visible-light-mediated silylation using iridium catalysts (e.g., Ir(ppy)₃) enables room-temperature functionalization of carbamates, though scalability challenges persist.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl butan-2-ylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed to remove the trimethylsilyl group, yielding the corresponding alcohol or amine.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Trimethylsilyl Chloride: Used in the initial synthesis of the compound.

Triethylamine: Acts as a base to facilitate the reaction.

Tetrahydrofuran (THF): An anhydrous solvent used to dissolve the reactants and maintain an inert atmosphere.

Major Products Formed

The primary product of reactions involving this compound is the deprotected alcohol or amine, depending on the specific reaction conditions employed .

Scientific Research Applications

Trimethylsilyl butan-2-ylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group in organic synthesis to temporarily mask reactive functional groups.

Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.

Medicine: Utilized in the development of pharmaceuticals where precise control over molecular structure is essential.

Mechanism of Action

The mechanism of action of trimethylsilyl butan-2-ylcarbamate involves the formation of a stable silyl ether or silyl amine linkage, which protects the functional group from unwanted reactions. The trimethylsilyl group can be removed under mild acidic or basic conditions, regenerating the original functional group. This process is facilitated by the large size and electron-donating properties of the trimethylsilyl group, which stabilize the intermediate species formed during the reaction .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence lists several methylated aldehydes, alkanes, and polycyclic aromatic hydrocarbons.

Functional Group and Reactivity Comparisons

a) 2-Methylbutanal (CAS 96-17-3)

- Structure : A branched aldehyde with a methyl group on the second carbon.

- Reactivity : Highly reactive due to the aldehyde group, participating in nucleophilic additions (e.g., Grignard reactions).

- Applications : Used in flavor and fragrance industries.

- Contrast : Unlike Trimethylsilyl butan-2-ylcarbamate, 2-methylbutanal lacks the carbamate’s nitrogen-based reactivity and the TMS group’s protective capabilities .

b) 2-Methylbutane (CAS 78-78-4)

- Structure : A branched alkane (isopentane).

- Reactivity : Inert under most conditions due to its saturated hydrocarbon structure.

- Applications : Solvent or refrigerant.

- Contrast : Lacks functional groups (e.g., carbamate, TMS) critical for synthetic applications, highlighting this compound’s versatility in organic transformations .

c) 3-Methylcholanthrene (CAS 56-49-5)

- Structure : A polycyclic aromatic hydrocarbon with a methyl substituent.

- Reactivity: Carcinogenic via metabolic activation to epoxides.

- Applications : Research tool in oncology studies.

- Contrast: Demonstrates stark differences in toxicity and biological activity compared to the non-carcinogenic, synthetically oriented this compound .

Carbamate and Silyl Derivatives

This compound belongs to two functional classes: carbamates and silyl-protected compounds . Comparisons with these broader categories are essential:

a) Carbamates (General Class)

- Structure : Contain the -OCONH- group.

- Reactivity : Hydrolyzable under acidic or basic conditions to release amines or alcohols.

- Example : tert-Butyl carbamate (Boc-protected amine).

- Contrast : The TMS group in this compound offers orthogonal deprotection (e.g., fluoride-mediated cleavage) compared to acid-labile Boc groups.

b) Trimethylsilyl (TMS) Derivatives

- Example : Trimethylsilyl chloride (TMSCl).

- Reactivity: TMS groups protect hydroxyl or amine groups, enhancing solubility in non-polar solvents.

- Contrast : this compound integrates both protection and carbamate-mediated reactivity, unlike simpler TMS ethers or esters.

Research Findings and Limitations

- Synthetic Utility : this compound’s dual functionality (carbamate + TMS) enables its use in peptide synthesis and polymer chemistry, where selective deprotection is critical.

- Evidence Gaps : The provided reference table lacks direct data on carbamates or silyl derivatives, necessitating extrapolation from structural analogs .

Q & A

Q. What are the common synthetic routes for preparing trimethylsilyl butan-2-ylcarbamate, and what intermediates are critical for its purity?

The synthesis typically involves silylation of the hydroxyl group in butan-2-ylcarbamate using trimethylsilyl reagents like trimethylsilyl chloride (TMCS) or 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). Key intermediates include the carbamate precursor and silylated derivatives, which require rigorous purification via column chromatography or recrystallization to avoid side reactions. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent hydrolysis of the trimethylsilyl group .

Q. How should this compound be handled and stored to ensure stability?

The compound should be stored in airtight containers under inert gas (e.g., argon) at room temperature, protected from moisture and light. Handling requires PPE (gloves, goggles) and a fume hood to minimize inhalation or skin contact. Stability tests indicate sensitivity to strong acids/bases and oxidizers, which can cleave the silyl group .

Q. What analytical techniques are recommended for characterizing this compound?

Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization is widely used to enhance volatility and detection. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) confirms structural integrity, while Fourier-transform infrared (FTIR) identifies functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of butan-2-ylcarbamate in nucleophilic or electrophilic reactions?

The trimethylsilyl group acts as a steric shield, protecting the carbamate’s oxygen from electrophilic attack. However, it can also reduce nucleophilicity at adjacent sites. Computational studies (e.g., DFT) suggest that electron-withdrawing effects of the silyl group alter charge distribution, impacting regioselectivity in reactions like alkylation or acylation. Experimental validation via kinetic isotopic labeling is recommended .

Q. What challenges arise in optimizing derivatization protocols for GC-MS analysis of this compound metabolites?

Automated derivatization using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) must balance reaction time and temperature to avoid incomplete silylation or degradation. Batch-to-batch variability in derivatization efficiency can be mitigated by internal standards (e.g., deuterated analogs) and rigorous method validation via spike-recovery experiments .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) can enforce enantioselectivity. For example, tert-butyl carbamate derivatives synthesized via chiral pool strategies show high enantiomeric excess (ee) when using enantiopure starting materials. X-ray crystallography and circular dichroism (CD) are essential for confirming stereochemistry .

Q. What strategies address discrepancies in reported toxicity data for trimethylsilyl carbamates?

Discrepancies often stem from variations in test models (e.g., in vitro vs. in vivo) or impurities in samples. Harmonizing protocols per OECD guidelines and using ultra-pure compounds (validated via HPLC >99%) improves reproducibility. Acute toxicity studies in rodents suggest low oral LD₅₀ values, but chronic exposure risks require further ecotoxicological profiling .

Methodological Considerations

Q. How can researchers validate the purity of this compound for mechanistic studies?

Combine orthogonal techniques:

Q. What computational tools predict the stability of this compound under varying pH conditions?

Molecular dynamics (MD) simulations using software like Gaussian or Amber can model hydrolysis kinetics. QSAR models trained on analogous silyl ethers predict susceptibility to acidic/basic cleavage, guiding solvent selection (e.g., buffered vs. non-aqueous systems) .

Data Contradictions and Resolution

- Stability in Polar Solvents : reports room-temperature stability, while notes degradation in humid conditions. Resolution: Use Karl Fischer titration to quantify moisture content in solvents and adjust storage protocols accordingly .

- Derivatization Efficiency : Automated vs. manual derivatization yields variability (). Resolution: Standardize protocols with internal controls and replicate analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.